N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5320(2),?0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE is a complex organic compound with a unique structure that includes a chlorinated phenyl group and a tetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the tetracyclic core, which is then functionalized to introduce the chlorinated phenyl group. The reaction conditions often involve the use of solvents like benzene or ethanol and may require refluxing for several hours .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in antiviral applications, the compound may inhibit viral replication by targeting specific enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-5-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0 2,6.0 8,10]dodec-11-en-4-yl)propanamide
- 4-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDE is unique due to its specific combination of a chlorinated phenyl group and a tetracyclic core. This structure imparts unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-9-15(22)4-3-5-16(9)23-19(25)10(2)24-20(26)17-11-6-7-12(14-8-13(11)14)18(17)21(24)27/h3-7,10-14,17-18H,8H2,1-2H3,(H,23,25) |
InChI Key |
MBVVPLUJFYJHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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